molecular formula C18H21N5O B10997818 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide

6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide

Cat. No.: B10997818
M. Wt: 323.4 g/mol
InChI Key: SKRPDQIWUSUOJX-UHFFFAOYSA-N
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Description

6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide is a synthetic organic compound that features both pyrrole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The pyrrole and triazole rings are then coupled to a hexanamide backbone through a series of condensation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The triazole ring can be reduced to form triazolines.

    Substitution: Both the pyrrole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Pyrrolinones

    Reduction: Triazolines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. This can result in the inhibition of enzyme activity or the activation/inhibition of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Carfentrazone-ethyl: A herbicide with a similar triazole structure.

    Pyrrothiogatain: An inhibitor of GATA family proteins with a pyrrole ring.

    Poly(6-(1H-pyrrol-1-yl)quinoxaline): A redox-active polymer used in energy storage.

Uniqueness

6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide is unique due to its combination of pyrrole and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

6-pyrrol-1-yl-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]hexanamide

InChI

InChI=1S/C18H21N5O/c24-17(6-2-1-3-11-23-12-4-5-13-23)21-16-9-7-15(8-10-16)18-19-14-20-22-18/h4-5,7-10,12-14H,1-3,6,11H2,(H,21,24)(H,19,20,22)

InChI Key

SKRPDQIWUSUOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCC(=O)NC2=CC=C(C=C2)C3=NC=NN3

Origin of Product

United States

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